molecular formula C13H16ClNO B1449299 1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride CAS No. 1864056-18-7

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride

Cat. No. B1449299
M. Wt: 237.72 g/mol
InChI Key: FWJHWRPTUIVXJW-UHFFFAOYSA-N
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Description

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . It belongs to the family of organic compounds called heterocyclic . Furan and its derivatives have widespread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .


Synthesis Analysis

The synthesis of furan derivatives often involves reactions with appropriate substituted benzaldehydes under acidic conditions . For example, 2-acetylfuran was reacted with the appropriate substituted benzaldehydes under acidic conditions using 1-M HCl acetic acid solution to synthesize (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives .


Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . These techniques were used to characterize and analyze 2-acetyl-5-methylfuran, a derivative of furan .


Chemical Reactions Analysis

Furan derivatives have been known to undergo various chemical reactions. For instance, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be analyzed using various techniques. For instance, the density, boiling point, melting point, molecular formula, molecular weight, flash point, exact mass, PSA, LogP, vapour pressure, index of refraction, and other properties of 1-(Furan-2-yl)ethanone were determined .

Scientific Research Applications

1. Tyrosinase Inhibitors and Melanogenesis Inhibition

  • Methods of Application : A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity .
  • Results : Among the series, a compound with a 2,4-dihydroxy group bearing benzylidene showed potent tyrosinase inhibitory activity, with respective IC50 values of 0.0433 µM and 0.28 µM for the monophenolase and diphenolase as substrates .

2. Antibacterial Activity

  • Methods of Application : Various furan derivatives have been synthesized and tested for their antibacterial activity .
  • Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

3. Antipigmentation Agent

  • Methods of Application : A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their ability to attenuate melanin synthesis and cellular tyrosinase activity .
  • Results : One of the compounds decreased tyrosinase expressions in B16F10 cells, suggesting that it might be a worthy candidate for the development of an antipigmentation agent .

4. Antimicrobial Drugs

  • Methods of Application : Various furan derivatives have been synthesized and tested for their antimicrobial activity .
  • Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

5. Antiprotozoal Agent

  • Methods of Application : Various furan derivatives have been synthesized and tested for their antiprotozoal activity .
  • Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

6. Anti-inflammatory Agent

  • Methods of Application : Various furan derivatives have been synthesized and tested for their anti-inflammatory activity .
  • Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Safety And Hazards

The safety and hazards of furan derivatives can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

properties

IUPAC Name

1-(furan-2-yl)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11;/h1-7,10,12H,8-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJHWRPTUIVXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-3-phenylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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